molecular formula C6H9F4NO B14805325 (4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B14805325
M. Wt: 187.14 g/mol
InChI Key: KJZOLOJJHHQFKF-AKGZTFGVSA-N
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Description

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the piperidine ring. These features can impart unique chemical and biological properties, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a dehydroxylated piperidine derivative

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism of action of (4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity, while the trifluoromethyl group can improve metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol
  • 3-fluoro-4-(trifluoromethyl)piperidine
  • 4-(trifluoromethyl)piperidin-4-ol

Uniqueness

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9F4NO

Molecular Weight

187.14 g/mol

IUPAC Name

(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4?,5-/m0/s1

InChI Key

KJZOLOJJHHQFKF-AKGZTFGVSA-N

Isomeric SMILES

C1CNCC([C@@]1(C(F)(F)F)O)F

Canonical SMILES

C1CNCC(C1(C(F)(F)F)O)F

Origin of Product

United States

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